

3-Phenylpropanoic Anhydride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *3-Phenylpropanoic anhydride*

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An in-depth examination of the synthesis, properties, and reactivity of 3-phenylpropanoyl 3-phenylpropanoate for applications in chemical and pharmaceutical research.

Introduction

3-Phenylpropanoic anhydride, also known by its common name hydrocinnamic anhydride, is a symmetrical acid anhydride derived from 3-phenylpropanoic acid. As a reactive acylating agent, it serves as a key intermediate in organic synthesis for the introduction of the 3-phenylpropanoyl group. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its characteristic reactions, tailored for researchers and professionals in drug development and chemical sciences.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is critical for research and regulatory purposes. The standard nomenclature and identifiers for **3-phenylpropanoic anhydride** are provided below.

- IUPAC Name: 3-phenylpropanoyl 3-phenylpropanoate[1].
- Synonyms: **3-Phenylpropanoic anhydride**, Hydrocinnamic anhydride[1][2].
- CAS Number: 15781-96-1[1].
- Molecular Formula: C₁₈H₁₈O₃[1].

- SMILES: C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2[1].

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of **3-phenylpropanoic anhydride** is presented in Table 1. These data are essential for predicting its behavior in various solvents and reaction conditions.

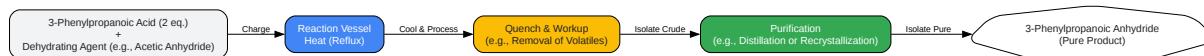
Property	Value	Source
Molecular Weight	282.3 g/mol	PubChem[1]
Exact Mass	282.1256 g/mol	LookChem[2]
XLogP3	3.7	PubChem, LookChem[1][2]
Hydrogen Bond Donor Count	0	PubChem, LookChem[1][2]
Hydrogen Bond Acceptor Count	3	PubChem, LookChem[1][2]
Rotatable Bond Count	8	LookChem[2]
Polar Surface Area (PSA)	43.37 Å ²	LookChem[2]
Complexity	293	LookChem[2]
logP (Octanol/Water)	3.322	Cheméo (Crippen Calculated) [3]
Water Solubility (logS)	-4.20	Cheméo (Crippen Calculated) [3]
Boiling Point (Predicted)	794.76 K	Cheméo (Joback Calculated) [3]
Melting Point (Predicted)	358.01 K	Cheméo (Joback Calculated) [3]

Synthesis and Experimental Protocols

The primary route to **3-phenylpropanoic anhydride** is through the dehydration of its parent carboxylic acid, 3-phenylpropanoic acid. While various dehydrating agents can be employed, a common and effective laboratory-scale method involves the use of acetic anhydride, which acts as both a reagent and a water scavenger.

General Synthesis Workflow

The logical flow for the synthesis involves the reaction of the carboxylic acid with a dehydrating agent, followed by purification to isolate the desired anhydride.



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A logical workflow for the synthesis of **3-phenylpropanoic anhydride**.

Detailed Experimental Protocol: Dehydration using Acetic Anhydride

This protocol describes a representative lab-scale synthesis of **3-phenylpropanoic anhydride**.

Materials:

- 3-Phenylpropanoic acid (hydrocinnamic acid)
- Acetic anhydride
- Toluene (or another suitable high-boiling solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle

- Distillation apparatus (for purification)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add 3-phenylpropanoic acid (2.0 equivalents).
- Reagent Addition: Add acetic anhydride (1.0 to 1.2 equivalents) and a small amount of toluene. The acetic anhydride will react with the carboxylic acid to form the anhydride and acetic acid.
- Heating: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of acetic acid distillation or by analytical methods such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the volatile components (excess acetic anhydride, toluene, and the acetic acid byproduct) under reduced pressure using a rotary evaporator.
- Purification: The crude **3-phenylpropanoic anhydride** can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the pure product.

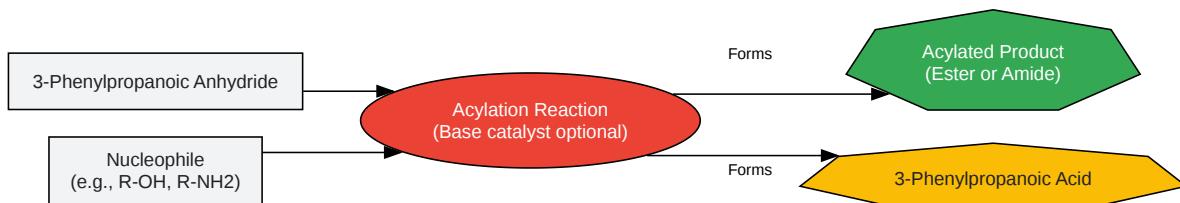
Chemical Reactivity and Applications

As a carboxylic acid anhydride, **3-phenylpropanoic anhydride** is an effective acylating agent. Its primary utility in research and development lies in its ability to transfer the 3-phenylpropanoyl group to various nucleophiles, such as alcohols, amines, and arenes (via Friedel-Crafts acylation). These reactions are fundamental in the synthesis of esters, amides, and ketones, respectively, which may serve as intermediates in drug development or as final target molecules.

In some synthetic procedures, such as the chemoselective reduction of carboxylic acids to aldehydes, the formation of the corresponding anhydride can be a significant competing pathway or the primary mass balance of the reaction^[4].

General Acylation Reaction

The anhydride reacts with nucleophiles (Nu-H), such as an alcohol (R'-OH) or a primary/secondary amine (R'R"NH), to form an acylated product and a molecule of 3-phenylpropanoic acid as a byproduct.



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General scheme for the acylation of a nucleophile.

Biological and Pharmacological Context

Currently, there is limited information available on the specific biological activities or signaling pathways directly involving **3-phenylpropanoic anhydride**. Research has predominantly focused on its parent compound, 3-phenylpropanoic acid (3-PPA), which is a metabolite resulting from the bacterial degradation of phenylalanine in the intestine[5]. Studies have shown that 3-PPA exhibits antimicrobial and antifungal properties[6]. Furthermore, derivatives of aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[7]. The anhydride itself is best viewed as a synthetic precursor or intermediate used to create more complex molecules that may possess biological activity. Its role in drug development is therefore primarily as a building block in the synthesis of active pharmaceutical ingredients.

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